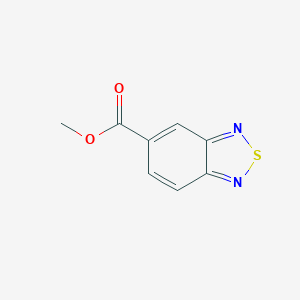

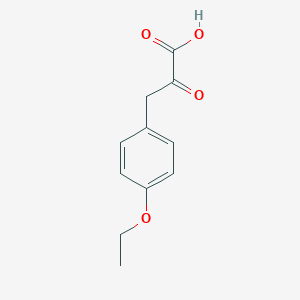

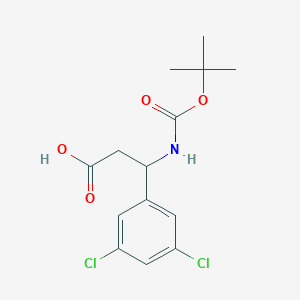

![molecular formula C13H10F3NO B063930 2-[2-(三氟甲氧基)苯基]苯胺 CAS No. 175676-54-7](/img/structure/B63930.png)

2-[2-(三氟甲氧基)苯基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related aniline derivatives often involves oxidative C-C bond formation processes. For instance, the reaction of phenyliodine bis(trifluoroacetate) (PIFA) with anilides has been shown to give 3-hydroxy-2-oxindole derivatives through a metal-free oxidative process (Wang et al., 2012). This showcases the reactivity and versatility of aniline compounds in synthetic chemistry.

Molecular Structure Analysis

X-ray crystallography and computational studies have been extensively used to elucidate the molecular structure of aniline derivatives. For example, crystal structure and Hirshfeld surface analysis revealed significant insights into the steric effects of substituents on aniline compounds, indicating the impact of trifluoromethyl groups on molecular conformation (Slyvka et al., 2019).

Chemical Reactions and Properties

The reactivity of aniline derivatives is influenced by the presence of substituents, which can facilitate various chemical reactions. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with optional site selectivity, demonstrating the role of N-protective groups in directing the reactivity of these compounds (Leroux et al., 2003).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, thermal stability, and electronic properties, are significantly impacted by their molecular structure. Research has shown that the introduction of trifluoromethyl groups can enhance these properties, making aniline derivatives suitable for various applications in materials science (Myung et al., 2003).

科学研究应用

1. Synthesis of Schiff Bases

- Summary of Application : This compound is used in the synthesis of novel Schiff bases. These bases are synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes .

- Methods of Application : The Schiff base compounds were characterized by spectroscopic and analytical methods. The crystal structure of one new compound was also reported .

- Results or Outcomes : The synthesized Schiff bases showed antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities. They were tested against 14 bacterial species, 7 fungal strains, and human cervix adernocarcinoma cells (HeLa). The compounds demonstrated good activity against HIV type-1 .

2. Synthesis of Fluorinated Chalcones

- Summary of Application : This compound is used in the synthesis of novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents .

- Methods of Application : The compounds were characterized by spectroscopic techniques and evaluated for their antimicrobial activity against four pathogenic Gram-positive and Gram-negative bacterial and fungal strains .

- Results or Outcomes : The compounds with the trifluoromethoxy group were more effective than those with the trifluoromethyl group. Among the 20 fluorinated chalcones, compound A3/B3 bearing an indole ring attached to the olefinic carbon proved to possess the most antimicrobial activity compared to the standard drugs without showing cytotoxicity on human normal liver cell line (L02) .

3. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of Application : This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results or Outcomes : The trifluoromethyl group-containing FDA-approved drugs have been used for various diseases and disorders. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

4. Synthesis of Trifluoromethyl Ethers

- Summary of Application : This compound is used in the synthesis of trifluoromethyl ethers .

- Methods of Application : The synthesis involves the photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at −100 °C .

- Results or Outcomes : The major drawback of this method is the necessity to work at very low temperature and on small scale .

5. Synthesis of Fluorinated Compounds

- Summary of Application : This compound is used in the synthesis of fluorinated compounds, which are synthesized in pharmaceutical research on a routine basis .

- Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl (TFM, -CF3) group as one of the pharmacophores .

- Results or Outcomes : According to the World Drug Index (WDI), there are 128 fluorinated compounds with US trade names. Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

6. Synthesis of Trifluoromethyl Ethers

- Summary of Application : This compound is used in the synthesis of trifluoromethyl ethers .

- Methods of Application : The synthesis involves the photochemical decomposition of the corresponding 2-(trifluoromethoxy)biphenylyl-2’-diazonium salts at −100 °C .

- Results or Outcomes : The major drawback of this method is the necessity to work at very low temperature and on small scale .

安全和危害

属性

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-4-2-6-10(12)9-5-1-3-7-11(9)17/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVFXUXDUIPECW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371042 |

Source

|

| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Trifluoromethoxy)phenyl]aniline | |

CAS RN |

175676-54-7 |

Source

|

| Record name | 2-[2-(trifluoromethoxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

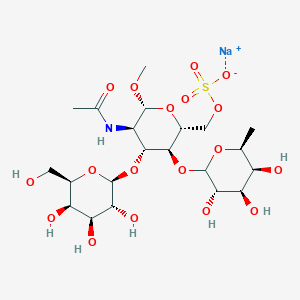

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)

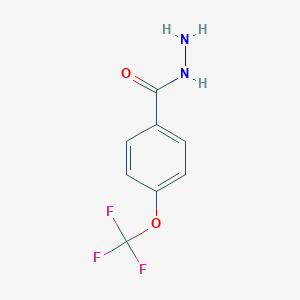

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)

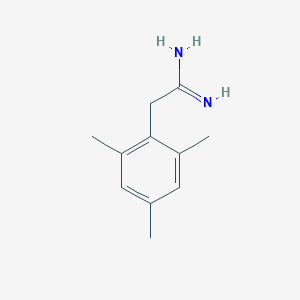

![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)

![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)

![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)